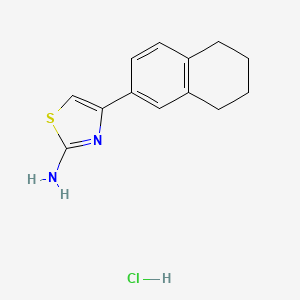
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride
Descripción general
Descripción
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C13H15ClN2S and its molecular weight is 266.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
- , such as those containing the tetrahydronaphthalene scaffold, have been studied for their biological potential. The indole scaffold is considered a privileged pharmacophore in heterocyclic compounds, particularly in anticancer drug development .
Biochemical Pathways
Actividad Biológica
4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and therapeutic applications.
The compound's IUPAC name is 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine hydrochloride. Its molecular formula is , with a molecular weight of approximately 270.78 g/mol. The compound is typically presented as a hydrochloride salt for enhanced stability and solubility in biological systems.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂S·HCl |
| Molecular Weight | 270.78 g/mol |
| IUPAC Name | 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine hydrochloride |
| Purity | ≥95% |
The biological activity of this compound has been linked to its interaction with various molecular targets within cells. It is hypothesized that the compound may exert its effects through the following mechanisms:
- Tubulin Inhibition : Similar compounds have shown efficacy as tubulin inhibitors. They disrupt microtubule dynamics and polymerization processes essential for cell division and proliferation .
- Antitumor Activity : Research indicates that thiazole derivatives can induce cytotoxic effects in cancer cells by promoting apoptosis and cell cycle arrest at specific phases (e.g., G2/M phase) through mechanisms involving tubulin binding .
- Anticonvulsant Properties : Some thiazole derivatives have demonstrated anticonvulsant effects in animal models, suggesting potential applications in neurological disorders .
Antiproliferative Effects
Studies have evaluated the antiproliferative activity of thiazole derivatives in various cancer cell lines. For instance:
- Case Study : A related compound was found to exhibit moderate antiproliferative activity against human cancer cell lines with an IC₅₀ value indicating effective inhibition of cell growth .
Anticonvulsant Activity
In animal studies, certain thiazole-based compounds have shown promise as anticonvulsants:
- Case Study : A compound structurally related to this compound was tested in a model of seizures and demonstrated significant protective effects against induced seizures .
Pharmacological Applications
The diverse biological activities suggest several potential therapeutic applications for this compound:
- Cancer Therapy : Due to its antiproliferative and cytotoxic properties against various cancer cell lines.
- Neurological Disorders : Potential use as an anticonvulsant agent or in other neurological applications.
- Tubulin-related Disorders : Given its mechanism involving tubulin dynamics.
Propiedades
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S.ClH/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11;/h5-8H,1-4H2,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXNDNISHBARNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















